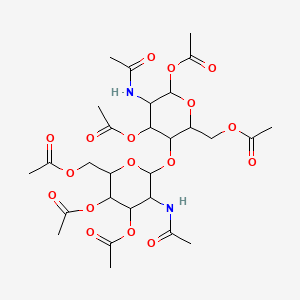

Peracetylchitobiose

Description

Contextualization within Chitin (B13524) and Chitosan (B1678972) Oligosaccharide Research

Chitin and chitosan oligosaccharides (COS) are of great interest due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. um.edu.mt However, the poor solubility of high molecular weight chitin and chitosan in common solvents presents a significant challenge for their application. frontiersin.org Chitin oligosaccharides (CTOS) and chitosan oligosaccharides (CSOS), with a degree of polymerization typically between 2 and 10, are more soluble and often exhibit enhanced biological activities compared to their polymeric counterparts. um.edu.mtfrontiersin.org

Peracetylchitobiose, also known as chitobiose octaacetate, is the fully acetylated form of chitobiose, the disaccharide repeating unit of chitin. biomol.comcaymanchem.com This peracetylation renders the molecule soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), facilitating its use in chemical synthesis. caymanchem.comcaymanchem.com It is a key intermediate for the synthesis of various chitin precursors, such as chitobiose oxazoline (B21484). biomol.comcaymanchem.com The ability to chemically synthesize defined chitin oligosaccharides is crucial for structure-activity relationship studies, allowing researchers to investigate how chain length and modifications influence biological function. nih.gov

Historical Development of Oligosaccharide Acetylation Studies

The study of carbohydrates and their modifications has a long history. Early research in the 20th century established the fundamental chemistry of carbohydrates. nih.gov However, the complexity of glycan structures and their biosynthesis, which is not directly template-driven like DNA or proteins, posed significant challenges. nih.govnih.gov

Acetylation, specifically O-acetylation of hydroxyl groups, is a common modification of polysaccharides in nature, influencing their physicochemical properties. nih.govfrontiersin.org The development of chemical methods for the acetylation and deacetylation of sugars was a critical step in enabling the synthesis and manipulation of oligosaccharides. The Koenigs-Knorr reaction, a classic method for glycoside synthesis, and subsequent advancements have been pivotal in the chemical synthesis of glycans. researchgate.net

The acetolysis of chitin, a process that uses acetic anhydride (B1165640) to break down the polymer, directly yields peracetylated oligosaccharides, including this compound. biomol.comcaymanchem.com This method has been a foundational technique for obtaining these valuable starting materials for further synthetic transformations. Over the years, research has also focused on enzymatic methods for the synthesis of chitin derivatives, offering more specific and milder reaction conditions. oup.comnih.gov

Contemporary Significance and Emerging Research Directions for this compound

This compound continues to be a relevant and important compound in modern glycoscience. Its primary role is as a precursor for the synthesis of well-defined chitin oligosaccharides and their analogs. These synthetic oligosaccharides are indispensable tools for:

Probing Biological Mechanisms: By creating specific oligosaccharide structures, researchers can investigate their interactions with proteins like lectins and enzymes such as chitinases. nih.gov For instance, synthetic chitin fragments are used to study plant immune responses, where chitin oligosaccharides are recognized as elicitors. frontiersin.org

Developing Novel Biomaterials: The modification of chitin and chitosan is an active area of research for creating new materials with applications in drug delivery, tissue engineering, and agriculture. researchgate.net this compound can be a starting point for creating these modified biopolymers.

Enzymatic Studies: this compound and its derivatives are used to study the mechanisms of chitinases and other carbohydrate-active enzymes. nycu.edu.tw For example, it can be used to synthesize substrates for these enzymes to determine their activity and specificity.

Emerging research directions include the use of chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. oup.comoup.com For example, this compound can be chemically converted to a chitobiose oxazoline derivative, which then serves as a monomer for chitinase-catalyzed polymerization to produce longer, well-defined chitin oligomers. nih.govacs.org This approach allows for the creation of novel chitin derivatives with specific modifications, such as sulfonation or methylation, to explore new biological activities and applications. oup.comacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formal Name | 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate | caymanchem.com |

| CAS Number | 41670-99-9 | caymanchem.com |

| Molecular Formula | C₂₈H₄₀N₂O₁₇ | caymanchem.com |

| Formula Weight | 676.6 g/mol | caymanchem.com |

| Purity | ≥95% | caymanchem.com |

| Formulation | Crystalline solid | caymanchem.comcaymanchem.com |

| Storage | -20°C | caymanchem.comcaymanchem.com |

| Stability | ≥ 4 years | caymanchem.comcaymanchem.com |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

|---|---|---|

| DMF | 20 mg/ml | caymanchem.comcaymanchem.com |

| DMSO | 20 mg/ml | caymanchem.comcaymanchem.com |

| Ethanol | 0.5 mg/ml | caymanchem.comcaymanchem.com |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | caymanchem.comcaymanchem.com |

Properties

IUPAC Name |

[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYKRZRMNHWQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Production of Peracetylchitobiose

Chemical Synthesis Approaches

The chemical synthesis of peracetylchitobiose and related oligosaccharides is a complex undertaking that relies on precise control over reactivity and stereochemistry. Key methodologies have been developed to address these challenges, enabling the construction of these intricate molecules.

Direct Acetylation of Chitobiose and Chitooligosaccharides

The most straightforward method for preparing this compound (also known as chitobiose octaacetate) is through the direct acetylation of chitobiose or its parent polysaccharide, chitin (B13524). This process, known as acetolysis, typically involves treating the starting material with a strong acetylating agent under acidic conditions.

Detailed Research Findings: Acetolysis of chitin, a polymer of N-acetyl-D-glucosamine found in crustacean shells and fungal cell walls, is a common route. acs.orgcaymanchem.com The reaction typically employs a mixture of acetic anhydride (B1165640), acetic acid, and a catalytic amount of a strong acid like sulfuric acid. This process cleaves the β-(1,4)-glycosidic linkages of the chitin polymer while simultaneously acetylating all free hydroxyl and amino groups, yielding chitobiose octaacetate. caymanchem.com The degree of substitution (DS) during acetylation can be controlled by reaction conditions, such as the amount of acetic anhydride and the temperature. researchgate.net For instance, reactions using a high equivalence of acetic anhydride at elevated temperatures can achieve a high degree of substitution. researchgate.net The resulting peracetylated product is soluble in solvents like DMSO, which facilitates its structural confirmation by techniques such as NMR spectroscopy. researchgate.net

This method provides a direct route to this compound from an abundant natural polymer. It can also be applied to chitobiose itself or other chitooligosaccharides. wikipedia.org

Stereoselective Glycosylation Strategies for Peracetylated Disaccharides

Building the chitobiose backbone from monosaccharide units requires a stereoselective glycosylation reaction to form the β-(1,4)-glycosidic bond. This is a central challenge in carbohydrate chemistry due to the need to control the formation of a new stereogenic center at the anomeric carbon. thieme-connect.com

Detailed Research Findings: Various strategies have been developed to direct the stereochemical outcome of glycosylation. One common approach is "neighboring group participation," where a functional group at the C-2 position of the glycosyl donor (the sugar unit with a leaving group at the anomeric position) influences the reaction pathway. An acetyl or benzoyl group at C-2 can form a cyclic intermediate (a dioxalenium ion), which blocks one face of the molecule and directs the incoming glycosyl acceptor (the sugar unit with a free hydroxyl group) to attack from the opposite face, typically resulting in a 1,2-trans glycosidic linkage. acs.org For the β-linkage in chitobiose, this is the desired outcome.

However, stereochemical leakage, leading to the formation of the undesired 1,2-cis product, can occur. acs.org Research has shown that the stereoselectivity of these reactions can be surprisingly dependent on the concentration of the reactants. acs.org In some cases, high selectivity for the desired product is achieved only at very low concentrations. acs.org The choice of catalyst is also critical, with various systems being developed, including chiral phosphoric acids and thiourea-based organocatalysts, to enhance yield and stereoselectivity for specific glycosyl donor-acceptor pairs. nih.govfrontiersin.org

| Glycosylation Strategy | Key Feature | Typical Outcome | Reference |

| Neighboring Group Participation | C-2 acyl group (e.g., acetyl) on the donor participates in the reaction. | Favors formation of 1,2-trans glycosides (e.g., β-linkage). | acs.org |

| Catalyst Control | Chiral catalysts like BINOL-derived phosphoric acids or thiourea (B124793) derivatives are used. | Can promote high stereoselectivity (e.g., 1,2-trans or 1,2-cis depending on the system). | nih.govfrontiersin.org |

| Concentration Control | Reaction concentration is varied to influence the reaction pathway. | Can significantly improve stereoselectivity by minimizing competing reaction pathways. | acs.org |

This table provides an interactive summary of key stereoselective glycosylation strategies.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. wikipedia.org In the synthesis of complex molecules like oligosaccharides, which have multiple hydroxyl and amino groups of similar reactivity, a sophisticated protecting group strategy is essential. researchgate.net

Detailed Research Findings: To construct chitobiose from its monosaccharide building blocks, specific hydroxyl groups must be masked while others are left free to react. A good protecting group must be easy to install, stable under the conditions of subsequent reactions, and easy to remove selectively under mild conditions. researchgate.netpressbooks.pub

Common protecting groups for hydroxyls in carbohydrate chemistry include benzyl (B1604629) ethers and silyl (B83357) ethers. Benzyl ethers are stable under a wide range of conditions but can be removed by hydrogenolysis. researchgate.net Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used and can be removed with fluoride (B91410) sources. youtube.com The acetyl groups in this compound themselves serve as protecting groups for the hydroxyl functions. nih.gov

For the amino group at C-2 of glucosamine (B1671600), common protecting groups include the phthalimido (Phth) or azido (B1232118) (N₃) group. These groups can influence the stereochemical outcome of glycosylation and can be converted back to the N-acetyl group found in chitobiose at a later stage. The use of "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other—is a powerful strategy that allows for the sequential unmasking and reaction of different functional groups within the molecule. jocpr.comnih.gov This is particularly important in the synthesis of more complex oligosaccharides where this compound may be an intermediate. nih.gov

| Protecting Group | Functional Group Protected | Common Removal Conditions | Reference |

| Acetyl (Ac) | Hydroxyl | Basic hydrolysis (e.g., NaOMe) | nih.gov |

| Benzyl (Bn) | Hydroxyl | Hydrogenolysis (e.g., H₂, Pd/C) | researchgate.net |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Fluoride ion (e.g., TBAF) | youtube.com |

| Azide (N₃) | Amine precursor | Reduction (e.g., H₂, Pd/C or Staudinger reaction) followed by acetylation. | acs.org |

This table interactively lists common protecting groups used in oligosaccharide synthesis.

Convergent and Divergent Synthetic Pathways to Peracetylated Oligosaccharides

Two primary strategic approaches are employed for the synthesis of complex oligosaccharides: convergent and divergent synthesis. uni-duesseldorf.de

In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated by adding new building blocks. nih.govuni-duesseldorf.de This strategy is highly advantageous for creating a library of related compounds, as a common intermediate can be used to generate many different final products. nih.gov For instance, a core monosaccharide can be attached to a scaffold, followed by the modular addition of various terminal disaccharides to rapidly access diverse analogues. nih.gov Chemoenzymatic approaches often employ divergent strategies, where a chemically synthesized core structure is extended using a panel of enzymes to create a library of complex glycans. nih.gov Both strategies have been applied to the synthesis of complex glycans and glycoconjugates where peracetylated chitobiose units are key structural components.

Enzymatic and Chemoenzymatic Synthesis Routes

To overcome some of the challenges of purely chemical synthesis, such as the need for extensive protecting group manipulation and difficulties in achieving perfect stereoselectivity, researchers have turned to enzymes. monash.edu Chemoenzymatic synthesis, which integrates the advantages of both chemical and biological catalysts, has emerged as a powerful tool for preparing complex carbohydrates. nih.govchemrxiv.org

Role of Acetyltransferases in Oligosaccharide Modification

Acetyltransferases are a class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to an acceptor. nih.gov In bacteria, membrane-bound O-acetyltransferases play a crucial role in the modification of cell-surface polysaccharides. microbiologyresearch.org

Detailed Research Findings: Integral membrane proteins belonging to the Acyltransferase-3 (AT3) family are responsible for the O-acetylation of a wide variety of carbohydrates across all domains of life. microbiologyresearch.orgasm.org Many bacterial acetyltransferases feature a domain architecture where the membrane-spanning AT3 domain is fused to an extracytoplasmic SGNH domain. asm.org The proposed mechanism involves the AT3 domain transporting an acetyl group from acetyl-CoA in the cytoplasm across the inner membrane. microbiologyresearch.org The SGNH domain, located in the periplasm, then catalyzes the final transfer of the acetyl group to a specific hydroxyl position on the acceptor carbohydrate, such as a lipopolysaccharide O-antigen. microbiologyresearch.orgasm.org These acetylation patterns are critical for bacterial processes, including environmental survival and host colonization. microbiologyresearch.org

While direct enzymatic peracetylation in a single step is not a typical biological process, the study of these enzymes provides a blueprint for how specific acetylations are achieved in nature. Another chemoenzymatic strategy involves using chitin deacetylases (CDAs) in reverse. While their physiological role is to remove acetyl groups, these enzymes can be used to catalyze the N-acetylation of glucosamine oligomers in the presence of excess acetate, offering a method for regioselective modification. acs.org

Biosynthetic Pathways of Acetylated Chitooligosaccharides (from microbial or plant sources)

While this compound itself is typically a synthetic product, its core structure, the fully acetylated chitooligosaccharide, is naturally synthesized in various microorganisms. The biosynthetic pathways in plants are not for production; rather, plants possess systems to recognize these molecules as external signals to trigger defense responses. mdpi.comnih.gov

The primary producers of acetylated chitooligosaccharides in nature are bacteria, particularly those of the Rhizobium genus, where these molecules (known as Nod factors) are crucial for the symbiotic relationship with leguminous plants. igem.orgnih.gov The synthesis of the acetylated chitooligosaccharide backbone is accomplished by a key enzyme, chitooligosaccharide synthase, commonly known as NodC. igem.orgnih.gov

The biosynthetic process can be summarized as follows:

Precursor Synthesis: The journey begins with glucose, which enters the hexosamine biosynthetic pathway within the microbial cell. Through a series of enzymatic steps, fructose-6-phosphate (B1210287) is converted into UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar donor required for polymerization. igem.org

Polymerization by NodC: NodC is an N-acetylglucosaminyltransferase that catalyzes the transfer of GlcNAc units from the UDP-GlcNAc donor to a growing oligosaccharide chain. igem.orgurl.edu The enzyme works processively, adding one GlcNAc unit at a time via a β-1,4-glycosidic linkage. igem.orgnih.gov The synthesis occurs in the cytoplasm, and the NodC enzyme itself contains a channel-like structure that accommodates the growing chain. nih.gov

Chain Length Determination: The final length of the chitooligosaccharide is determined by the specific structure of the NodC enzyme. Different rhizobial species have NodC variants that produce oligomers of specific lengths, typically ranging from three to five units (chitotriose to chitopentaose). nih.govnih.gov This "molecular ruler" mechanism is a feature of the enzyme's active site. url.edu

In some organisms, these fully acetylated chains can be further modified by other enzymes, such as chitin deacetylases, to create partially acetylated forms with different biological functions. The heterologous expression of NodC in microbial platforms like Escherichia coli has become a promising strategy for the sustainable, in-vivo production of defined, fully acetylated chitooligosaccharides. nih.govurl.edu

Interactive Table 2: Key Enzymes in the Microbial Biosynthesis of Acetylated Chitooligosaccharides

| Enzyme | Function | Substrate(s) | Product(s) | Organism Example |

| Glucosamine-6-phosphate synthase | Key enzyme in hexosamine pathway | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate | E. coli, Citrobacter |

| Glucosamine-6-phosphate N-acetyltransferase | Acetyl group transfer | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-glucosamine-6-phosphate | E. coli |

| Phosphoacetylglucosamine mutase | Isomerization | N-acetyl-glucosamine-6-phosphate | N-acetyl-glucosamine-1-phosphate | E. coli |

| UDP-N-acetylglucosamine pyrophosphorylase | Activation of the sugar | N-acetyl-glucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine (UDP-GlcNAc) | E. coli |

| NodC (Chitooligosaccharide Synthase) | Polymerization of GlcNAc units | UDP-GlcNAc, growing GlcNAc chain | Fully acetylated chitooligosaccharide | Rhizobium leguminosarum |

Advanced Spectroscopic and Chromatographic Elucidation of Peracetylchitobiose Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

NMR spectroscopy is a powerful non-destructive technique for the complete structural elucidation of peracetylchitobiose in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon signal, confirm the β-(1→4) glycosidic linkage, and determine the relative orientation of the two N-acetyl-D-glucosamine (GlcNAc) residues.

The 1D ¹H and ¹³C NMR spectra provide the fundamental data for the structural analysis of this compound. The ¹H NMR spectrum displays signals for every proton in the molecule, with their chemical shifts, integration values (proton count), and splitting patterns (multiplicity) revealing the local electronic environment and the number of adjacent coupled protons. libretexts.org Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. udel.edu

In this compound, the protons of the two GlcNAc rings, designated as the non-reducing (primed) and reducing (unprimed) units, exhibit distinct chemical shifts. The anomeric proton (H-1) of the β-linked non-reducing unit typically appears as a doublet with a large coupling constant (³J(H1,H2) ≈ 8.5 Hz), which is characteristic of a trans-diaxial relationship with H-2, confirming the β-configuration. elifesciences.org The anomeric proton of the reducing end (H-1) exists as two signals for the α and β anomers in solution. The acetyl groups introduce characteristic signals in the ¹H spectrum around 1.9-2.1 ppm (methyl protons) and in the ¹³C spectrum around 20-21 ppm (methyl carbons) and 169-171 ppm (carbonyl carbons). researchgate.netresearchgate.net The carbon atom involved in the glycosidic linkage (C-4) experiences a significant downfield shift to approximately 79-80 ppm compared to its position in a non-linked monosaccharide, providing strong evidence of the 1→4 linkage. elifesciences.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Non-reducing Unit | ||

| 1' | ~4.5 (d, J ≈ 8.5 Hz) | ~101 |

| 2' | ~3.9 | ~55 |

| 3' | ~5.1 | ~73 |

| 4' | ~3.8 | ~79 |

| 5' | ~3.7 | ~76 |

| 6'a, 6'b | ~4.2, ~4.0 | ~62 |

| NH' | ~5.8 (d) | - |

| Reducing Unit (β-anomer) | ||

| 1 | ~4.7 (d, J ≈ 8.4 Hz) | ~92 |

| 2 | ~4.0 | ~56 |

| 3 | ~5.2 | ~74 |

| 4 | ~5.1 | ~69 |

| 5 | ~3.9 | ~72 |

| 6a, 6b | ~4.3, ~4.1 | ~63 |

| NH | ~6.1 (d) | - |

| Acetyl Groups | ||

| CH₃ (N-acetyl) | ~1.9 - 2.0 | ~23 |

| C=O (N-acetyl) | - | ~170 |

| CH₃ (O-acetyl) | ~2.0 - 2.2 | ~21 |

| C=O (O-acetyl) | - | ~171 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data are compiled based on principles from published analyses of related compounds. elifesciences.orgresearchgate.net

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the complex structure of this compound. mdpi.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch In a COSY spectrum, cross-peaks connect coupled protons, allowing for the tracing of proton networks within each sugar ring, for example, from H-1 to H-2, H-2 to H-3, and so on. elifesciences.org

TOCSY (TOtal Correlation SpectroscopY): TOCSY extends the correlations seen in COSY to an entire spin system. uzh.ch A cross-peak appears between a proton and all other protons within the same coupling network. This is exceptionally useful for identifying all the proton signals belonging to a single GlcNAc residue, even if their signals overlap in the 1D spectrum. elifesciences.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached heteronuclei, which in this case are the ¹³C atoms. elifesciences.org Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This technique is crucial for assigning the ¹³C spectrum based on the previously established ¹H assignments. elifesciences.org

HMBC (Heteronuclear Multiple Bond Coherence): The HMBC experiment is arguably the most critical for confirming the glycosidic linkage. It reveals correlations between protons and carbons that are two to four bonds apart. nih.gov The definitive proof of the β-(1→4) linkage is the observation of a cross-peak between the anomeric proton of the non-reducing unit (H-1') and the carbon at the fourth position of the reducing unit (C-4). researchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space proximity between protons, typically within 5 Å. uzh.ch This is vital for determining the three-dimensional conformation of the molecule. A key correlation in the NOESY spectrum would be between H-1' of the non-reducing unit and H-4 of the reducing unit, which confirms the spatial proximity of these protons across the glycosidic bond and supports the β-(1→4) linkage assignment. researchgate.net

Quantitative NMR (qNMR) is a primary ratio method that can be used to accurately determine the purity and concentration of a this compound sample without the need for an identical reference standard. nih.govnih.gov The method involves adding a certified internal standard of known concentration and purity to a precisely weighed sample of the analyte. mdpi.com

The purity of the analyte is calculated by comparing the integral of a well-resolved, non-overlapping signal from this compound with the integral of a signal from the internal standard. nih.gov The signal areas in ¹H NMR are directly proportional to the number of nuclei giving rise to them. mdpi.com For this compound, the anomeric proton signals or the distinct signals of the acetyl methyl groups are often suitable for quantification, provided they are free from overlap with solvent or impurity signals. acs.org This technique is highly valued for its accuracy, precision, and the direct traceability of the measurement to the International System of Units (SI) when a certified reference material is used as the internal standard. mdpi.com

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of this compound and offers structural insights through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like acetylated carbohydrates. oup.com In ESI-MS, this compound is typically detected as adducts with alkali metal ions, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺). researchgate.netrpi.edu These adducts appear in the mass spectrum at m/z values corresponding to the molecular weight of this compound (678.24 g/mol for the C₂₈H₃₈N₂O₁₇ isotopologue) plus the mass of the adduct ion.

Tandem mass spectrometry (ESI-MS/MS) can be performed by selecting a specific parent ion (e.g., [M+Na]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is highly informative. For disaccharides, characteristic cleavages occur at the glycosidic bond, yielding B- and Y-type ions, and through cross-ring cleavages, which provide information about the structure of the individual monosaccharide units. nih.gov This fragmentation data helps to confirm the identity and sequence of the sugar residues.

MALDI-TOF MS is another soft ionization technique highly effective for the analysis of carbohydrates. nih.gov The sample is co-crystallized with a matrix material that absorbs laser energy, promoting the desorption and ionization of the analyte molecules while minimizing fragmentation. researchgate.net For oligosaccharides, MALDI-TOF typically produces singly charged ions, primarily as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which simplifies the resulting spectrum. mdpi.com

This technique is particularly advantageous for its speed, high sensitivity, and tolerance to some impurities. slu.se The peracetylation of chitobiose significantly enhances its ionization efficiency and detection sensitivity in MALDI-MS compared to the underivatized form. mdpi.com Analysis by MALDI-TOF provides a rapid and accurate determination of the molecular weight, confirming the successful synthesis and integrity of the this compound molecule. researchgate.net

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₂₈H₃₈N₂O₁₇ + H]⁺ | 679.22 |

| [M+Na]⁺ | [C₂₈H₃₈N₂O₁₇ + Na]⁺ | 701.20 |

| [M+K]⁺ | [C₂₈H₃₈N₂O₁₇ + K]⁺ | 717.17 |

M represents the neutral molecule this compound. Masses are calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Linkage and Glycosidic Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting products. nationalmaglab.org In the analysis of this compound, MS/MS provides critical information regarding the mass of the disaccharide, the identity of its monosaccharide units, and the nature of the glycosidic linkage connecting them.

The process begins with the ionization of the this compound molecule, typically using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to form a precursor ion (the molecular ion, M+). chemguide.co.uk This precursor ion is then selected in the first stage of the mass spectrometer (MS1). nationalmaglab.org Subsequently, the selected ion is subjected to fragmentation through methods such as collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.orgwikipedia.org This process imparts internal energy to the ion, causing it to break apart at its weakest bonds. nationalmaglab.org The resulting fragment ions, known as product ions, are then analyzed in the second stage of the mass spectrometer (MS2). wikipedia.org

For oligosaccharides like this compound, fragmentation primarily occurs at the glycosidic bond, leading to characteristic ion types. wikipedia.org Cleavage of the glycosidic bond results in the formation of B and Y-type ions, following the nomenclature established by Domon and Costello. Scission can also produce C and Z-type ions, which involve the retention of an additional hydrogen atom. Less commonly, under more energetic conditions, cross-ring cleavage can occur, yielding X-type ions. wikipedia.org The masses of these fragments allow for the precise determination of the monosaccharide sequence and the location of the glycosidic bond. For this compound, which is a dimer of N-acetylglucosamine (GlcNAc), the fragmentation pattern confirms the identity of the constituent sugars and the β-(1→4) linkage.

Table 1: Predicted MS/MS Fragmentation Ions for this compound

This table illustrates the primary fragment ions expected from the tandem mass spectrometric analysis of sodiated this compound ([M+Na]⁺). The mass-to-charge ratio (m/z) for each fragment provides structural information.

| Ion Type | Cleavage Site | Fragment Structure | Predicted m/z |

| Precursor Ion | - | [this compound+Na]⁺ | 853 |

| Y₁ | Glycosidic Bond | [Peracetylated GlcNAc+Na]⁺ | 412 |

| B₂ | Glycosidic Bond | [Peracetylated GlcNAc - H₂O + Na]⁺ | 394 |

| Data derived from principles of oligosaccharide fragmentation and observed masses for chitin (B13524) oligomers. wikipedia.orgnih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a non-invasive tool for probing the functional groups and conformational structure of this compound. mdpi.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. gatewayanalytical.comedinst.com

FT-IR spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying the characteristic functional groups within this compound. gatewayanalytical.com The spectrum is dominated by strong absorption bands corresponding to the vibrations of the numerous acetyl groups introduced during peracetylation. Key features include the C=O stretching vibration of the ester and amide groups, C-O stretching of the glycosidic linkage and pyranose ring, and N-H bending of the amide group. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

This table outlines the expected vibrational frequencies and their assignments for the key functional groups in this compound as identified by FT-IR and Raman spectroscopy.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Primary Technique |

| ~2950 | C-H | Stretching | FT-IR & Raman |

| ~1750 | C=O (Ester) | Stretching | FT-IR |

| ~1660 | C=O (Amide I) | Stretching | FT-IR & Raman |

| ~1550 | N-H (Amide II) | Bending | FT-IR |

| ~1375 | C-H | Bending (in Acetyl) | FT-IR & Raman |

| ~1230 | C-O | Stretching (Ester) | FT-IR |

| ~1150-1000 | C-O, C-C | Stretching (Ring, Glycosidic) | FT-IR & Raman |

| Data based on general spectral regions for organic functional groups and polymers. mdpi.comresearchgate.net |

Advanced Chromatographic Separation and Characterization Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its isolation in a high-purity form. mtoz-biolabs.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. wjpmr.com For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 column as the stationary phase. creative-proteomics.com

In a typical RP-HPLC analysis, a solution of the this compound sample is injected into the system. The separation is achieved by running a gradient of a mobile phase, often a mixture of water and a more non-polar organic solvent like acetonitrile. Due to its relatively hydrophobic nature from the acetyl groups, this compound interacts with the C18 stationary phase. By gradually increasing the concentration of the organic solvent, the compound is eluted from the column. A pure sample of this compound will appear as a single, sharp, and symmetrical peak in the resulting chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, which could include incompletely acetylated forms, other chitin oligomers, or residual reagents.

The high resolution and sensitivity of HPLC make it an excellent quality control tool. mtoz-biolabs.com Furthermore, the principles of analytical HPLC can be scaled up for preparative HPLC. By using a larger column and injecting a greater amount of the sample mixture, significant quantities of this compound can be isolated with high purity (>90%) for use in further research. isosep.com

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume or size in solution. wjpmr.com It is particularly useful for analyzing samples of chitin hydrolysates to determine the distribution of oligomers, including the dimer this compound. scribd.comuniv-lyon1.fr The stationary phase in SEC consists of porous particles. Larger molecules, which cannot enter the pores, travel a shorter path and elute from the column first. univ-lyon1.fr Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying the monosaccharide components of an oligosaccharide. For this compound, this analysis confirms that the constituent monosaccharide is N-acetylglucosamine. The procedure involves two main steps: hydrolysis followed by derivatization and GC-MS analysis.

First, the this compound sample must be hydrolyzed to break the β-(1→4) glycosidic bond, releasing its individual monosaccharide units. This is typically achieved through acid hydrolysis. It is important to note that the conditions of hydrolysis can sometimes lead to the deacetylation of the N-acetyl group, resulting in glucosamine (B1671600) alongside N-acetylglucosamine. researchgate.net

The resulting monosaccharides are not volatile enough for direct GC analysis. Therefore, they must be chemically modified in a process called derivatization. A common method is trimethylsilylation, which replaces the acidic protons on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the molecules. analytice.comasm.org

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different derivatized monosaccharides based on their boiling points and interactions with the column's stationary phase (e.g., a 5% phenylmethyl silicone column). asm.org As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a unique, reproducible pattern. By comparing the retention time and the mass spectrum of the unknown peak to that of an authentic standard of derivatized N-acetylglucosamine, the identity of the monosaccharide constituent of this compound can be unequivocally confirmed. researchgate.netasm.org

Investigations into Biological Activities and Mechanistic Studies Non Human and in Vitro Systems

Modulation of Plant Defense Mechanisms and Immunity Pathways

Gene Expression and Biochemical Changes in Response to Peracetylchitobiose

In vitro and non-human studies have begun to explore the impact of this compound on gene expression and subsequent biochemical alterations. These investigations are crucial for understanding the molecular mechanisms that underlie the compound's biological effects. By examining changes at the genetic and biochemical levels, researchers can identify the pathways and processes influenced by this compound.

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or a non-coding RNA. wikipedia.org The regulation of gene expression is fundamental to cellular differentiation, development, and the ability of an organism to adapt to its environment. wikipedia.org Any step in this process, from the transcription of DNA to RNA, to the post-translational modification of a protein, can be modulated. wikipedia.org Techniques like RNA sequencing are employed to analyze the effects of compounds like this compound on the transcriptome of cells, revealing which genes are upregulated or downregulated. nih.gov For instance, studies on the effects of various chemicals on rhesus monkey trophoblast stem cells have demonstrated that exposure can lead to significant changes in gene expression, affecting pathways related to metabolism, DNA repair, and cell migration. nih.gov

Following changes in gene expression, the biochemical landscape of the cell is often altered. This can manifest as changes in protein levels and modifications, such as phosphorylation, which can be detected by methods like western blotting and immunoassays. bio-rad.com For example, in vivo studies with interferon-gamma have shown that induced gene expression changes in neutrophils lead to coordinate alterations in the levels of corresponding proteins, ultimately affecting cellular function. plos.org These biochemical changes are the direct functional consequences of the initial gene expression modifications and are critical for the observed physiological responses.

The study of gene expression and biochemical changes in response to this compound provides a detailed view of its mechanism of action at the cellular and molecular level. This information is foundational for understanding its broader biological activities.

Influence on Microbial Signaling and Inter-Species Interactions

This compound has been investigated for its role in mediating microbial communication and interactions between different species. These interactions are fundamental to the structure and function of microbial communities in various environments.

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.comnih.gov This mode of growth offers protection from environmental stresses, including antimicrobial agents. mdpi.comnih.gov The formation of a biofilm is a complex process involving several stages, starting with the initial attachment of planktonic bacteria to a surface, followed by aggregation, microcolony formation, maturation, and finally, dispersal. mdpi.com

The regulation of biofilm formation is a complex process influenced by various factors, including quorum sensing (QS) signals and second messengers like cyclic di-GMP. frontiersin.orgnih.gov The EPS matrix, often composed of polysaccharides, proteins, and extracellular DNA, provides structural stability to the biofilm. mdpi.comnih.gov For example, in Pseudomonas aeruginosa, the polysaccharides alginate, Pel, and Psl are crucial for biofilm integrity. mdpi.comnih.gov

Strategies to control biofilms can involve preventing their formation, inhibiting their development through signaling pathways, or eradicating established biofilms. frontiersin.org The influence of specific molecules on these processes is an active area of research.

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. savemyexams.commdpi.com This is achieved through the production, release, and detection of small signaling molecules called autoinducers. mdpi.comnih.gov When the concentration of these autoinducers reaches a certain threshold, it triggers a collective change in bacterial behavior, including the regulation of virulence factors and biofilm formation. mdpi.comnih.gov

Different types of bacteria utilize distinct QS systems. Gram-negative bacteria often use N-acyl homoserine lactones (AHLs) as autoinducers, while Gram-positive bacteria typically use autoinducing peptides. mdpi.com The QS process is integral to biofilm development, influencing initiation, maturation, and dispersal. nih.gov For instance, in some Gram-negative bacteria, certain genes regulated by QS are involved in controlling the maturity of the biofilm. mdpi.com

The modulation of QS systems represents a promising strategy for controlling bacterial behavior. nih.gov This can involve the use of natural or synthetic molecules that interfere with QS signaling, known as quorum sensing inhibitors (QSIs). nih.gov

Microbes possess sophisticated systems to sense and respond to their environment, which involves interactions with specific receptors and the activation of intracellular signal transduction pathways. plos.org These pathways are crucial for a wide range of cellular processes, including responses to environmental cues and interactions with other organisms. lifechemicals.comfrontiersin.org

Signal transduction is the process by which an external signal is transmitted into the cell to elicit a specific response. lifechemicals.comlibretexts.org It typically begins with the binding of a ligand, such as a signaling molecule, to a receptor protein. libretexts.org This binding event triggers a cascade of intracellular events, often involving a series of protein modifications like phosphorylation, which ultimately leads to a change in gene expression or cellular function. libretexts.org

In the context of microbial interactions, pathogens have evolved mechanisms to recognize and respond to host-derived signals, and hosts, in turn, have developed immune receptors to detect microbial patterns. plos.orgfrontiersin.org For example, bacteria can detect chemical signals in their environment through membrane-bound receptors, which then initiate a phospho-relay cascade to transmit the signal to intracellular targets. researchgate.net This intricate network of signaling allows microbes to adapt and thrive in diverse and often competitive environments.

Modulation of Quorum Sensing Systems

Receptor-Ligand Binding Studies and Cellular Responses in In Vitro Models

In vitro assays are essential tools for characterizing the interaction between ligands, like this compound, and their corresponding receptors. nih.gov These studies provide fundamental information about binding affinity, kinetics, and specificity, which are crucial for understanding the initial events that trigger a cellular response. nih.govnih.gov

The interaction between a ligand and its receptor is the first step in many biological processes. mdpi.com Various techniques are available to study these interactions, including radioligand binding assays, fluorescence-based methods, and surface plasmon resonance. mdpi.comumich.eduwikipedia.org These methods allow for the determination of key parameters such as the equilibrium dissociation constant (Kd), which is a measure of binding affinity, and the on- and off-rates (kon and koff), which describe the kinetics of the interaction. nih.govmdpi.com

The cellular response following receptor-ligand binding can be diverse, ranging from changes in gene expression to alterations in cell function or programmed cell death. savemyexams.comlibretexts.org In vitro models provide a controlled environment to dissect these responses and identify the specific signaling pathways involved.

Identifying the specific binding partners of a carbohydrate-based compound like this compound is key to understanding its biological function. Two important classes of carbohydrate-binding proteins are lectins and carbohydrate-binding modules (CBMs).

Lectins are proteins that bind specifically and reversibly to carbohydrates. harvard.eduwikipedia.org They are found in a wide variety of organisms, from plants to animals and microbes, and play roles in cell recognition, adhesion, and signaling. wikipedia.org Lectins exhibit high specificity for particular sugar moieties and can agglutinate cells or precipitate glycoconjugates. wikipedia.org Some lectins bind to simple monosaccharides, while others recognize more complex oligosaccharide structures. mdpi.com The interaction of lectins with carbohydrates on cell surfaces can trigger various biological responses. For example, some dietary lectins can interact with immune cells and potentially influence inflammatory responses. nih.gov

Carbohydrate-binding modules (CBMs) are non-catalytic domains found within carbohydrate-active enzymes. ebi.ac.uk Their primary function is to bring the enzyme into close proximity with its polysaccharide substrate, thereby increasing the efficiency of catalysis. biorxiv.org CBMs are classified into families based on their amino acid sequence and have diverse specificities for different carbohydrates, including cellulose, chitin (B13524), and starch. ebi.ac.ukbiorxiv.org For instance, CBMs from family 32, found in bacteria like Clostridium perfringens, have shown a preference for binding to the disaccharide N-acetyllactosamine (LacNAc). nih.gov The binding of CBMs to their target carbohydrates is a critical step in the enzymatic degradation of polysaccharides.

Applications in Advanced Glycoscience and Biotechnological Research

Peracetylchitobiose as a Building Block in Complex Glycan Synthesis

The synthesis of complex carbohydrates is a challenging field that relies on the strategic use of protecting groups to control reactivity. This compound is a valuable starting material in this context, as the acetyl groups mask the hydroxyl moieties, allowing for selective chemical transformations at other positions. This controlled reactivity is fundamental to the construction of more intricate glycan structures.

Neo-glycoconjugates are synthetic molecules created by linking carbohydrates to other biomolecules like proteins or lipids. glycoforum.gr.jp These constructs are powerful tools for mimicking and studying the biological roles of natural glycoconjugates. glycoforum.gr.jp this compound can be chemically modified and then coupled to polypeptides or other backbones to create artificial mucins and other complex structures. glycoforum.gr.jp For instance, chitobiose-containing glycopolypeptides have been synthesized using derivatives of chitin (B13524) decomposition products to mimic the mucins found in living organisms. glycoforum.gr.jp These synthetic molecules, which have a clearly defined structure and can be produced in required quantities, are used to study interactions with proteins and pathogens. glycoforum.gr.jp

The synthesis of these neo-glycoconjugates often involves using peracetylated intermediates to ensure specific linkages. researchgate.net The resulting molecules can be immobilized on surfaces to create glycoarrays, which are high-throughput platforms used to investigate carbohydrate-binding proteins (lectins) and to profile antibody specificity. nih.gov Studies have shown that antibodies raised against larger N-glycans often recognize the conserved chitobiose core, highlighting its immunological significance. nih.gov

Understanding the specific function of different oligosaccharides requires access to a variety of pure, structurally defined molecules. This compound serves as a key intermediate in the chemo-enzymatic synthesis of oligosaccharide libraries. researchgate.netacs.org In this approach, enzymes are used for regioselective deacetylation, exposing a single hydroxyl group on the peracetylated sugar. researchgate.net This deprotected site can then act as an acceptor for the addition of another sugar unit, allowing for the stepwise construction of larger oligosaccharides. researchgate.net

This method, which uses acetyl groups as the primary protecting group throughout the synthesis, is an efficient alternative to more complex classical methods. researchgate.net It enables the rapid assembly of diverse, fully protected oligosaccharides which can then be deprotected to create a library of structures for biological testing. acs.org These libraries are invaluable for probing the roles of glycans in cellular communication, disease processes, and immune responses. nih.govnih.gov

Construction of Neo-glycoconjugates and Glycoarrays

Role in Biomaterial Science and Nanotechnology

The biocompatibility and structural properties of chitin and its derivatives have made them attractive candidates for use in biomaterials and nanotechnology. This compound, as a derivative and building block, contributes to the development of advanced materials for medical and research applications.

Surface modification is a critical process for improving the interaction between a synthetic material and a biological environment. numberanalytics.comrsc.org The surface properties of biomaterials can be tailored by functionalization with specific molecules, such as carbohydrates, to enhance biocompatibility and control cellular interactions. numberanalytics.commicronit.com

Acetylation of carbohydrates, including derivatives of chitobiose, alters their chemical properties, such as hydrophobicity. researchgate.netmdpi.com This change can be leveraged to create specific surface characteristics on materials like nanoparticles or medical implants. rsc.orgnih.gov For example, acetylated carbohydrates can be attached to surfaces to create a biocompatible coating that can reduce non-specific protein adsorption or promote specific cell binding. nih.govnih.gov Nanotechnology, in particular, utilizes such surface modifications to create advanced biomaterials with precisely controlled interactions with cells and tissues. numberanalytics.comresearchgate.net

Tissue engineering aims to regenerate or replace damaged tissues by using scaffolds that support cell growth and organization. nih.govnih.gov Chitin and its derivative, chitosan (B1678972), are widely researched for creating these scaffolds due to their excellent biocompatibility, biodegradability, and structural similarity to components of the natural extracellular matrix (ECM). mdpi.comnih.gov These materials can be fabricated into porous structures that facilitate cell seeding, nutrient diffusion, and new tissue formation. mdpi.comrsc.orgmdpi.com

This compound can serve as a precursor or a component in the synthesis of modified chitin-based materials for these scaffolds. proteinreport.orgfrontiersin.org The chemical properties of the scaffold material can be fine-tuned through processes involving acetylation to achieve desired characteristics, such as mechanical strength and the ability to promote cell adhesion and proliferation. mdpi.comproteinreport.org Chitin-based scaffolds have been shown to support the growth of various cell types, including stem cells, and are being developed for applications in bone and cartilage regeneration, as well as for creating structured cellular agriculture products. nih.govrsc.orgproteinreport.orgrsc.org

Surface Functionalization for Biocompatible Materials

Analytical Standards and Probes in Biochemical Assays

The purity and well-defined structure of this compound make it an important tool for analytical chemistry and as a probe in biochemical studies.

Peracetylated oligosaccharides are frequently used as analytical standards in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgportlandpress.com Derivatization of oligosaccharides by peracetylation makes them more volatile and provides clear fragmentation patterns in electron-impact mass spectrometry, which aids in the structural elucidation of complex glycans. portlandpress.com The stability of the peracetylated form also prevents the unwanted migration of acetyl groups that can occur with partially acetylated sugars, ensuring analytical accuracy. arxiv.org Libraries of well-characterized glycan standards, including peracetylated forms, are crucial for quality control and safety testing of biopharmaceuticals, many of which are glycoproteins. khneochem.co.jp

Furthermore, peracetylated derivatives of chitobiose and other chitosan oligosaccharides (referred to as PACOs) have been synthesized and used as biochemical probes to investigate biological processes. nih.govnih.gov For example, these compounds have been used in studies to explore neuroprotective effects and to investigate the molecular signaling pathways involved in cell death. nih.govnih.gov Because peracetylated forms can more easily cross cell membranes, they can be used in metabolic oligosaccharide engineering to label cellular glycans and study their roles in cancer and other diseases. researchgate.netunirioja.es

Table 1: Summary of Applications of this compound

| Field | Application Area | Specific Use | Key Finding/Advantage | References |

| Advanced Glycoscience | Complex Glycan Synthesis | Construction of Neo-glycoconjugates and Glycoarrays | Serves as a protected building block for creating artificial glycoconjugates to study biological interactions. | glycoforum.gr.jp, nih.gov |

| Synthesis of Defined Oligosaccharide Libraries | Enables the controlled, stepwise synthesis of diverse oligosaccharides for functional studies. | researchgate.net, acs.org | ||

| Biomaterial Science | Surface Functionalization | Coating of nanoparticles and biocompatible materials | Acetylation modifies surface properties like hydrophobicity, enhancing biocompatibility. | researchgate.net, nih.gov, numberanalytics.com |

| Scaffolds for Tissue Engineering | Precursor for chitin-based scaffolds | Contributes to creating biocompatible and biodegradable scaffolds that support cell growth and tissue regeneration. | proteinreport.org, rsc.org, mdpi.com, nih.gov | |

| Biochemical Research | Analytical Chemistry | Standard for Mass Spectrometry and NMR | Provides a stable, well-defined reference for the structural analysis of complex carbohydrates. | acs.org, portlandpress.com, arxiv.org |

| Biochemical Assays | Biochemical probe for cellular studies | Used to investigate biological pathways, such as those involved in neuroprotection and cell signaling. | nih.gov, nih.gov, unirioja.es |

Use in Chromatographic Calibration and Enzyme Activity Assays

The purity and well-defined structure of this compound make it a suitable candidate for use as a standard in chromatographic techniques and as a substrate in enzymatic assays.

In the realm of chromatography, particularly High-Performance Liquid Chromatography (HPLC), the establishment of a reliable calibration curve is essential for the accurate quantification of analytes. nih.govabbexa.comsigmaaldrich.com While direct literature detailing the use of this compound as a calibrant is scarce, its stable, crystalline nature makes it an excellent candidate for a reference standard in methods developed for the analysis of acetylated oligosaccharides. A standard solution of this compound with a known concentration can be used to generate a calibration curve by plotting the detector response against the concentration. abbexa.com This curve then allows for the determination of the concentration of similar acetylated chitooligosaccharides in unknown samples.

This compound also holds potential as a substrate in enzyme activity assays, particularly for chitin-degrading enzymes like chitinases and lysozymes. mdpi.com These enzymes play crucial roles in various biological processes, including fungal morphogenesis and host defense mechanisms. The activity of these enzymes is often measured by monitoring the release of products from a chitinous substrate. vnua.edu.vnnih.gov While colloidal chitin is a common substrate, smaller, well-defined oligosaccharides can provide more precise kinetic data.

Chitinase activity, for instance, can be determined by monitoring the enzymatic hydrolysis of specific substrates. Commercially available kits often utilize chromogenic or fluorogenic derivatives of chitobiose to quantify enzyme activity. For example, the hydrolysis of 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside releases p-nitrophenol, which can be measured colorimetrically. After deacetylation of its hydroxyl groups, the resulting N,N'-diacetylchitobiose could serve as a substrate, and this compound itself could be used as a chromatographic standard for the enzymatic products.

Similarly, lysozyme (B549824) activity is typically assayed by observing the lysis of bacterial cell walls, such as those from Micrococcus lysodeikticus. mdpi.com However, the enzymatic activity can also be inhibited by chitin saccharides like chitobiose, indicating a direct interaction between the enzyme and the oligosaccharide. nih.gov Therefore, derivatives of chitobiose can be instrumental in studying the binding and active sites of lysozymes and other chitin-binding proteins.

Table 1: Examples of Substrates Used in Chitinase Activity Assays

| Substrate Name | Detection Method | Principle |

| Colloidal Chitin | Colorimetric (Schales' procedure) | Measures the release of reducing ends (N-acetylglucosamine). vnua.edu.vn |

| 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside | Colorimetric | Enzymatic hydrolysis releases p-nitrophenol, which is detected at 405 nm. |

| 4-Nitrophenyl N-acetyl-β-D-glucosaminide | Colorimetric | Measures β-N-acetylglucosaminidase activity by detecting released p-nitrophenol. |

| 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose | Colorimetric | Substrate for endochitinase activity, releasing a chromogenic product. |

Development of Fluorescent and Labeled Probes for Glycan-Binding Studies

The study of glycan-binding proteins (GBPs), such as lectins, is fundamental to understanding cell-cell recognition, signaling, and host-pathogen interactions. ableweb.orgresearchgate.net Fluorescently labeled and biotinylated glycans are powerful tools in these studies, enabling the detection and characterization of GBP binding specificity and affinity. atdbio.comiscientific.org

While direct synthesis of probes from this compound is not extensively documented, its chemical structure provides a clear pathway for the creation of such tools. The synthesis would typically involve the selective deprotection of the acetyl groups to reveal reactive hydroxyl or amino functionalities, which can then be conjugated to a reporter molecule like a fluorophore or biotin.

For the development of a fluorescent probe, the peracetylated chitobiose could be partially deacetylated to expose a primary hydroxyl group. This hydroxyl group could then be activated and coupled to an amine-containing fluorophore, such as 5-aminofluorescein. atdbio.com Alternatively, complete deacetylation followed by the introduction of an amino group at the anomeric carbon would allow for coupling with an isothiocyanate-functionalized fluorophore, like fluorescein (B123965) isothiocyanate (FITC). nih.gov The resulting fluorescent chitobiose probe could then be used in various glycan-binding assays, including glycan microarrays and flow cytometry, to identify and characterize proteins that bind to the chitobiose motif. nih.gov

Similarly, a biotinylated probe could be synthesized for use in affinity-based studies. ableweb.org Biotin, a vitamin with a high affinity for streptavidin, can be conjugated to the chitobiose backbone using similar chemical strategies. ableweb.org The resulting biotinylated chitobiose could be used in techniques like enzyme-linked lectin assays (ELLA) or Western blotting (affinoblotting) to detect chitobiose-binding proteins. ableweb.org In these assays, the biotinylated probe binds to the target protein, and this interaction is subsequently detected using a streptavidin-enzyme conjugate that generates a colorimetric or chemiluminescent signal. ableweb.org

The creation of such probes from this compound would provide researchers with specific tools to investigate the roles of chitobiose recognition in biological systems, from the structural analysis of lectin-carbohydrate complexes to the elucidation of the roles of chitin-binding proteins in immunity and disease.

Future Directions and Emerging Research Avenues in Peracetylchitobiose Studies

Development of Sustainable and Scalable Synthetic Methodologies

The broader application of peracetylchitobiose is currently limited by the efficiency, cost, and environmental impact of its production. Future research is increasingly focused on developing synthetic methodologies that are both sustainable and scalable.

Current synthetic routes often rely on traditional chemical methods that may involve harsh reagents, multiple protection and deprotection steps, and the use of organic solvents. The development of "green" chemistry approaches is a primary goal. This involves exploring enzymatic synthesis, where enzymes could catalyze the acetylation of chitobiose with high specificity, reducing the need for protecting groups and minimizing waste. Another avenue is the use of reusable catalysts, such as solid-acid catalysts or ion-exchange resins, which can be easily recovered and reused, making the process more economical and environmentally friendly. core.ac.ukrsc.orgnih.gov

Scalability is another critical challenge. nih.govrsc.orgchemrxiv.org Laboratory-scale syntheses are often difficult to translate to industrial production. Future research will likely focus on continuous flow chemistry processes. These systems offer better control over reaction parameters, improved safety, and the potential for high-throughput production, thereby addressing the need for larger quantities of this compound for extensive screening and application studies. The ultimate aim is to establish a closed-loop system where raw materials, such as chitin (B13524) from waste biomass, are efficiently converted to this compound with minimal environmental footprint. core.ac.uk

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Challenges | Future Research Focus |

| Traditional Chemical Synthesis | Well-established procedures | Use of hazardous reagents, multiple steps, solvent waste | Optimization for milder conditions, reduced steps |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, lower yields | Discovery of novel, robust enzymes; enzyme immobilization |

| Catalytic Synthesis | Use of reusable catalysts, potential for high efficiency | Catalyst deactivation, product separation | Development of highly active and stable heterogeneous catalysts |

| Continuous Flow Chemistry | High scalability, precise process control, enhanced safety | Initial setup cost, potential for clogging | System optimization for oligosaccharide synthesis |

High-Throughput Screening for Novel Biological Activities and Interactions

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds for their biological activity. numberanalytics.combmglabtech.com This approach is crucial for uncovering novel functions of this compound beyond its currently known roles. By automating and miniaturizing experiments, HTS can efficiently screen this compound against a vast array of biological targets. nuvisan.com

Future HTS campaigns will likely focus on screening this compound and its derivatives against large libraries of proteins, enzymes, and receptors to identify new molecular interactions. nih.govevotec.com For instance, screening against various lectins, glycosidases, and other carbohydrate-binding proteins could reveal unexpected binding partners, suggesting new biological pathways where this compound might be active. Cell-based assays can also be employed in HTS to assess the effect of this compound on cellular processes like cell adhesion, signaling, and proliferation in various non-human cell lines (e.g., plant, insect, or microbial cells). nih.gov

Label-free detection methods, such as surface plasmon resonance (SPR), are becoming increasingly integrated into screening platforms. nih.govbiologymedjournal.com These technologies allow for the real-time monitoring of binding events without the need to modify the this compound molecule, providing valuable data on binding affinity and kinetics. biologymedjournal.com The vast datasets generated from HTS will require sophisticated data analysis tools to identify "hits"—instances where this compound shows a significant and reproducible effect—which can then be further investigated. evotec.com

Advanced Computational Modeling and Glycoinformatics for Structure-Function Relationships

Understanding the relationship between the three-dimensional structure of this compound and its biological function is fundamental. Advanced computational modeling and glycoinformatics are emerging as indispensable tools for this purpose. atomistica.onlinenih.govuic.edu These in silico approaches can predict and simulate the behavior of this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. atomistica.onlineeinsteinmed.edu

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound in different environments, such as in solution or near a protein surface. uic.edukuleuven.be This is crucial because the specific shape (conformation) the molecule adopts can determine its ability to bind to a biological target. By simulating these interactions, researchers can predict binding affinities and identify the key chemical groups on the this compound molecule that are responsible for the interaction. mdpi.com This knowledge is invaluable for designing derivatives with enhanced or more specific activities. nih.gov

Glycoinformatics is a specialized field that develops databases and computational tools specifically for carbohydrates. nih.gov As more data on glycan structures and their interactions become available, these resources will become increasingly powerful. beilstein-institut.de Future research will leverage glycoinformatics to compare the structure of this compound with other known bioactive oligosaccharides, helping to predict its potential functions. Integrating experimental data from HTS with computational models will create a powerful feedback loop: experimental results can validate and refine the computational models, while the models can guide future experiments, making the research process more efficient and targeted. nih.govnih.gov

Table 2: Computational Approaches in this compound Research

| Computational Tool | Application for this compound | Expected Outcome |

| Molecular Docking | Predicting the binding pose and affinity of this compound to target proteins. | Identification of potential binding partners and key interaction sites. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and conformational changes of this compound over time. | Understanding of molecular flexibility and the stability of its complexes with other molecules. uic.edu |

| Quantum Mechanics (QM) | Calculating the electronic properties and reactivity of the molecule. | Detailed insights into reaction mechanisms and the nature of chemical bonds. |

| Glycoinformatics Databases | Storing and comparing the structural and functional data of this compound with other glycans. | Predicting potential functions based on structural similarities to other known bioactive carbohydrates. nih.gov |

Integration with Systems Biology and Omics Approaches

Systems biology aims to understand biological systems as a whole, rather than focusing on individual components in isolation. kuleuven.benih.gov This holistic approach is made possible by "omics" technologies, such as genomics, proteomics, and metabolomics, which generate vast amounts of data on the molecules within a cell or organism. nih.govfrontiersin.org Integrating the study of this compound into this framework can reveal its broader impact on biological networks.

For example, when a plant or microbial cell is treated with this compound, transcriptomics (studying all RNA molecules) can reveal which genes are turned on or off in response. Proteomics can identify changes in protein levels, while metabolomics can measure shifts in the concentrations of various metabolites. By analyzing these large datasets together, researchers can construct a comprehensive picture of the cellular response to this compound. nih.govinstitut-curie.org

This integrated approach can help to formulate new hypotheses about the compound's mechanism of action. If, for instance, the introduction of this compound leads to an upregulation of proteins involved in stress response pathways in a plant, it would suggest a role for the compound in enhancing plant defenses. frontiersin.org As data integration and analysis methods become more advanced, the use of systems biology will be crucial for moving beyond simple one-to-one interactions and understanding the complex, system-wide effects of this compound. nih.gov

Exploration in Novel Biotechnological and Agricultural Applications (excluding human clinical trials)

The unique structural properties of this compound make it a candidate for a range of novel biotechnological and agricultural applications. frontiersin.orgscielo.brmdpi.comnih.gov Future research will likely explore these avenues extensively, moving from laboratory curiosity to practical use.

In biotechnology, this compound could serve as a valuable biochemical tool. Its defined structure makes it an ideal standard for calibrating analytical instruments used in glycomics research. Furthermore, it could be used as a starting material for the synthesis of more complex carbohydrate-based molecules, such as affinity ligands for purifying proteins or as components of novel biomaterials. scielo.br The enzymatic and chemical modification of this compound could lead to new polymers with unique properties.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Peracetylchitobiose, and how can purity be validated?

- Methodological Answer : Synthesis typically involves acetylation of chitobiose under anhydrous conditions using acetic anhydride and pyridine. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and acetylation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on acetyl group integration and glycosidic linkage confirmation .

Q. Which analytical techniques are most effective for characterizing this compound stability in aqueous environments?

- Methodological Answer : Stability studies employ kinetic analysis using UV-Vis spectroscopy to monitor acetyl group hydrolysis. Comparative data from Fourier-transform infrared spectroscopy (FTIR) can track ester bond degradation. Experimental designs should include controlled pH and temperature conditions, with triplicate trials to ensure reproducibility. Data interpretation should reference baseline stability profiles from prior studies .

Q. How does this compound interact with lysozyme, and what assays are suitable for quantifying this interaction?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Lysozyme activity assays (e.g., turbidimetric methods with Micrococcus lysodeikticus cell walls) may assess enzymatic inhibition. Control experiments must account for acetyl group interference, and results should be normalized to non-acetylated chitobiose controls .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yield under varying acetylation conditions?

- Methodological Answer : Design a factorial experiment varying reaction time, temperature, and catalyst concentration. Response surface methodology (RSM) can model interactions between variables. Validate optimal conditions with ANOVA and post-hoc tests, ensuring comparisons to literature benchmarks. Contradictory yield data across studies may arise from solvent polarity or moisture content, requiring rigorous drying protocols .

Q. What strategies resolve discrepancies in reported biological activities of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify confounding variables (e.g., cell line specificity, dosing regimens). Meta-analyses should stratify data by model type and assay methodology. Inconsistent results may stem from differential acetyl group metabolism; follow-up studies could use radiolabeled tracers to track metabolic fate in vivo .

Q. How can computational modeling predict this compound interactions with carbohydrate-binding proteins?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can map binding poses using crystal structures of target proteins (e.g., lectins). Free energy calculations (MM/PBSA) quantify interaction energies. Validate predictions with mutagenesis studies on key protein residues. Discrepancies between in silico and experimental data may require re-evaluating force field parameters or solvation models .

Q. What experimental designs minimize batch-to-batch variability in this compound for reproducible pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including strict control of raw material sources (e.g., chitin purity) and reaction monitoring via in-line FTIR. Use design of experiments (DoE) to identify critical process parameters. Batch variability can be statistically assessed using principal component analysis (PCA) of NMR or MS datasets .

Guidelines for Structuring Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products